Computed LogP (XLogP3 = 3.3) Positions 4-Hydroxy-2-dodecenal at a Lipophilicity Niche Between 4-HNE and 4-HDDE
The computed octanol-water partition coefficient (XLogP3) of 4-Hydroxy-2-dodecenal is 3.3, as reported in PubChem . In comparison, the experimentally referenced LogP values for three key 4-hydroxyalkenal analogs are: 4-HHE (C6) = 0.89, 4-HNE (C9) = 2.45, and 4-HDDE (C12:2) = 3.48 . The target compound therefore exhibits a LogP that is 0.85 units higher than that of the most commonly procured analog, 4-HNE, and 2.41 units higher than 4-HHE, while being only 0.18 units lower than the more unsaturated 4-HDDE. This LogP difference of +0.85 relative to 4-HNE corresponds to an approximately 7-fold predicted increase in octanol-phase partitioning under equilibrium conditions (log₁₀(10^0.85) ≈ 7.08), which translates directly into differential membrane bilayer accumulation and access to lipophilic protein domains .
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed) |
| Comparator Or Baseline | 4-HNE: LogP = 2.45; 4-HHE: LogP = 0.89; 4-HDDE: LogP = 3.48 (from Riahi et al. 2010 review) |
| Quantified Difference | ΔLogP vs 4-HNE = +0.85; vs 4-HHE = +2.41; vs 4-HDDE = −0.18 |
| Conditions | Computational prediction (XLogP3 algorithm); comparator values derived from Molinspiration and literature consensus as cited in Riahi et al. 2010 |
Why This Matters
Lipophilicity is the primary determinant of membrane retention, inter-membrane trafficking, and access to hydrophobic protein binding pockets for 4-hydroxyalkenals; the 0.85 LogP increment over 4-HNE renders 4-Hydroxy-2-dodecenal a more membrane-resident electrophile, which is advantageous for studies focused on lipid bilayer-localized protein modification or phospholipid adduct formation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6365355, 4-Hydroxy-2-dodecenal. https://pubchem.ncbi.nlm.nih.gov/compound/6365355. Accessed 2026-05-13. View Source
- [2] Riahi Y, Cohen G, Shamni O, Sasson S. Signaling and cytotoxic functions of 4-hydroxyalkenals. Am J Physiol Endocrinol Metab. 2010;299(6):E879-E886. doi:10.1152/ajpendo.00508.2010 View Source
